2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine
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Overview
Description
2,2,2-Trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine is a fluorinated organic compound that features a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine typically involves the reaction of a trifluoromethylated precursor with a pyrazole derivative. One common method includes the use of trifluoroacetaldehyde and a pyrazole derivative under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2,2,2-Trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Agrochemicals: It is investigated for use in the development of pesticides and herbicides due to its stability and bioactivity.
Material Science: The compound’s unique properties make it suitable for use in the synthesis of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-phenylethanamine: This compound also features a trifluoromethyl group but is attached to a phenyl ring instead of a pyrazole ring.
2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine: Similar in structure but with a methyl group on the pyrazole ring.
Uniqueness
2,2,2-Trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine is unique due to the presence of the trimethyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other trifluoromethylated compounds and may contribute to its specific applications in various fields.
Properties
Molecular Formula |
C8H12F3N3 |
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Molecular Weight |
207.20 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethanamine |
InChI |
InChI=1S/C8H12F3N3/c1-4-6(5(2)14(3)13-4)7(12)8(9,10)11/h7H,12H2,1-3H3 |
InChI Key |
SRXVIWGFGJTAGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(C(F)(F)F)N |
Origin of Product |
United States |
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